molecular formula C8H14Cl2N2 B1416731 Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride CAS No. 1171321-50-8

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Cat. No. B1416731
M. Wt: 209.11 g/mol
InChI Key: LBCWYZLEFPTFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 2219353-44-1 . It has a molecular weight of 209.12 . The IUPAC name for this compound is ®-N-methyl-1-(pyridin-3-yl)ethan-1-amine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m1…/s1 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is a key intermediate in the preparation of various compounds. For example, it plays a crucial role in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. The synthesis involves steps like asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).

Applications in Catalysis

  • This compound is involved in the synthesis of ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates, which are potential candidates for antihypertensive activity (Kumar & Mashelker, 2006).
  • It is also a part of the (imino)pyridine ligands used in palladium(II) complexes as selective ethylene dimerization catalysts, showcasing its role in catalytic applications (Nyamato et al., 2015).

Biological Activity

  • Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride derivatives have been explored for their antiallergic properties. N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, synthesized from similar structures, show promise as novel antiallergic agents (Menciu et al., 1999).

Analytical Applications

  • The compound is used in capillary electrophoresis as an ion-pairing reagent for the separation and determination of common metal ions in environmental and pharmaceutical samples (Belin & Gülaçar, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-1-pyridin-3-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCWYZLEFPTFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.